2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol
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Overview
Description
2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol is a complex organic compound with a unique structure that includes a methoxy group, a methyl group, and a pyridin-2-ylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-6-methylphenol with pyridin-2-ylamine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters .
Scientific Research Applications
2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenolic derivatives with methoxy, methyl, and pyridin-2-ylamino groups. Examples include:
- 2-Methoxy-4-{[(pyridin-2-yl)amino]methyl}phenol
- 6-Methyl-4-{[(pyridin-2-yl)amino]methyl}phenol
- 2-Methoxy-6-methyl-4-{[(pyridin-3-yl)amino]methyl}phenol
Uniqueness
What sets 2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol apart is its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
CAS No. |
586344-72-1 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-methoxy-6-methyl-4-[(pyridin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C14H16N2O2/c1-10-7-11(8-12(18-2)14(10)17)9-16-13-5-3-4-6-15-13/h3-8,17H,9H2,1-2H3,(H,15,16) |
InChI Key |
FTFTVUZWTMXBGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)OC)CNC2=CC=CC=N2 |
Origin of Product |
United States |
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